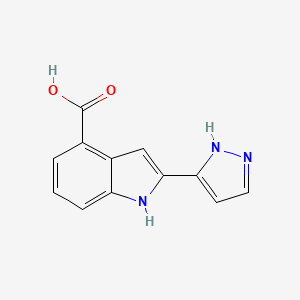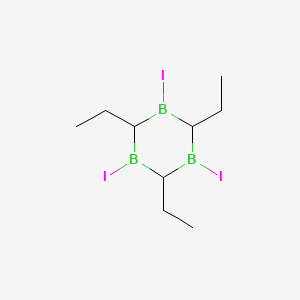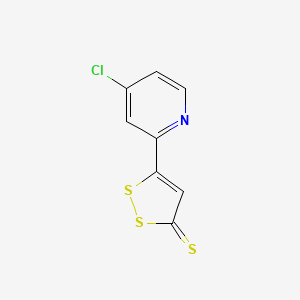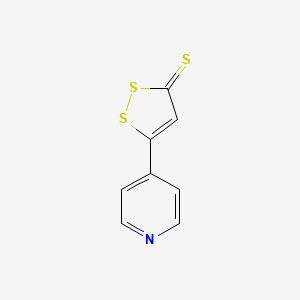
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- is a chemical compound known for its unique structure and potential applications in various fields
Métodos De Preparación
The synthesis of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of 5-methoxy-2-methyl-4-(1-methylethoxy)benzaldehyde with phenylacetic acid in the presence of a base such as sodium hydroxide can yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- can be compared with other similar compounds, such as:
1H-Inden-1-one, 5-methoxy-2-methyl-3-phenyl-: This compound lacks the 4-(1-methylethoxy) group, which may affect its chemical reactivity and biological activity.
1H-Inden-1-one, 5-methoxy-3-phenyl-: This compound lacks both the 2-methyl and 4-(1-methylethoxy) groups, which can significantly alter its properties.
1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-: This compound lacks the 3-phenyl group, which may influence its interactions with molecular targets.
The uniqueness of 1H-Inden-1-one, 5-methoxy-2-methyl-4-(1-methylethoxy)-3-phenyl- lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
850404-06-7 |
|---|---|
Fórmula molecular |
C20H20O3 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
5-methoxy-2-methyl-3-phenyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C20H20O3/c1-12(2)23-20-16(22-4)11-10-15-18(20)17(13(3)19(15)21)14-8-6-5-7-9-14/h5-12H,1-4H3 |
Clave InChI |
NMRBYYKTMRODML-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C1=O)C=CC(=C2OC(C)C)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)

![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)
![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)

![Benzamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14204118.png)
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)
![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-methylbenzamide](/img/structure/B14204129.png)

![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)


